Mass Differentiation from Unlabeled Analyte
Cetylamine-d33 provides a mass shift of +33 Da relative to the unlabeled hexadecylamine analyte (m/z 242.47 vs. m/z 275.49 for the [M+H]⁺ ion in ESI+ mode). This is the maximum possible shift for a perdeuterated C16 primary amine . This large mass difference ensures complete baseline separation from the analyte signal in all low‑resolution and high‑resolution mass spectrometers, eliminating cross‑talk and enabling accurate isotope dilution calculations [1].
| Evidence Dimension | Mass Shift from Analyte [M+H]⁺ Ion (Da) |
|---|---|
| Target Compound Data | +33 Da (m/z 242.47 → 275.49) |
| Comparator Or Baseline | Unlabeled hexadecylamine (Cetylamine); m/z 242.47 for [M+H]⁺ |
| Quantified Difference | +33 Da shift vs. 0 Da shift for unlabeled baseline |
| Conditions | Positive electrospray ionization (ESI+) MS; m/z calculated from monoisotopic mass |
Why This Matters
A mass shift of +33 Da guarantees zero spectral overlap between the internal standard and the analyte, a mandatory requirement for method validation under ICH and FDA bioanalytical guidelines.
- [1] PubChem. Hexadecylamine (CID 7118). Monoisotopic mass 241.2764 g/mol; [M+H]⁺ = 242.2836. View Source
